6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-8-2-5-12-11(6-8)10-4-3-9(14)7-13(10)15-12/h2,5-6,9,15H,3-4,7,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIZNYPPXICZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methyl-1,2,3,4-tetrahydrocarbazole with ammonia or amine derivatives under high temperature and pressure conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbazole derivatives.
Reduction: Formation of fully saturated amine derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Scientific Research Applications
Overview
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a derivative of carbazole, a tricyclic aromatic compound known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and industrial applications. Its unique structural properties enable it to interact with biological targets and exhibit significant therapeutic potential.
Medicinal Chemistry
This compound has shown promise in drug development due to its anticancer , antibacterial , and neuroprotective properties.
- Anticancer Activity : Studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism of action involves the induction of apoptosis and modulation of cell cycle progression .
- Antibacterial and Antifungal Properties : The compound demonstrates effectiveness against multiple bacterial strains by potentially disrupting cell wall synthesis and interfering with essential metabolic pathways .
- Neuroprotective Effects : Research suggests that certain derivatives can mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative disease treatment.
Biochemical Research
The compound's ability to interact with various enzymes makes it a valuable tool in biochemical studies. It can modulate enzyme activity through specific binding interactions, influencing cellular signaling pathways and gene expression .
Industrial Applications
In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments due to its unique chemical properties. Its derivatives are also explored for their potential in producing advanced materials.
Case Study 1: Anticancer Properties
A study focused on synthesizing new thioamide derivatives based on the carbazole scaffold demonstrated significant cytotoxic effects against MCF-7 and HCT116 cell lines. The evaluation included assessing the compounds' effects on apoptosis induction and cell cycle alterations .
Case Study 2: Anti-prion Activity
Research on 9-substituted derivatives highlighted enhancements in anti-prion activity in TSE-infected cells. The most effective derivative exhibited an eightfold increase in potency compared to the lead compound, showcasing the potential for developing therapeutics for prion diseases .
Case Study 3: Inhibition of Bladder Cancer Progression
A specific derivative, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA), was identified as a potent inhibitor of bladder cancer progression by targeting the Hippo signaling pathway. This compound induced phosphorylation of LATS1 and suppressed viability in bladder cancer cells both in vitro and in mouse models .
Data Table: Biological Activities of Compound Derivatives
| Activity Type | Compound Derivative | Target Cell Line/Organism | IC50/Effectiveness |
|---|---|---|---|
| Anticancer | Thioamide derivatives | MCF-7 | Significant cytotoxicity |
| Antibacterial | GJP14 derivative | E. coli | EC50 = 1.1 μM |
| Anti-prion | 9-substituted carbazole | TSE-infected cells | 8x more effective than lead |
| Neuroprotection | Various derivatives | Neuronal cell lines | Modulates oxidative stress |
Mechanism of Action
The mechanism of action of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-methyl group in the target compound plays a critical role in modulating hydrophobicity and steric effects. Key analogs include:
Key Findings :
Variations in Amine Position and Functionalization
The amine group at position 2 can be modified to generate derivatives with diverse biological profiles:
Key Findings :
Biological Activity
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C12H14N2
- Molecular Weight : 198.25 g/mol
The compound features a tetrahydrocarbazole backbone with a methyl group at the 6-position and an amine group at the 2-position, which influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in signaling pathways. For instance, it modulates the activity of protein kinases which are crucial in cell proliferation and survival.
- Receptor Modulation : It acts as an antagonist to certain receptors involved in inflammatory responses and cancer progression. Notably, it has demonstrated activity against the CRTH2 receptor, which is implicated in allergic responses and asthma .
- Cell Signaling Pathways : Research indicates that this compound can influence the Hippo signaling pathway by suppressing YAP1/TAZ activity in bladder cancer cells, leading to reduced cell viability .
Biological Activities
The compound exhibits a range of biological activities that have been documented in various studies:
Anticancer Activity
One significant study highlighted the compound's efficacy against bladder cancer by inhibiting YAP1/TAZ signaling pathways. This suppression was associated with decreased tumor growth in mouse xenograft models .
Antiviral Properties
Carbazole derivatives, including this compound, have shown potential as antiviral agents. They have been evaluated for their ability to inhibit replication of viruses such as human cytomegalovirus (HCMV) and hepatitis C virus (HCV), showcasing low cytotoxicity while maintaining high selectivity indices .
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
- Bladder Cancer Study :
- Antiviral Research :
Comparative Analysis with Related Compounds
To further understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol | Contains fluorine instead of methyl | Enhanced binding affinity to targets |
| N-benzyl derivative | Benzyl substitution at N position | Increased anti-inflammatory properties |
| Parent carbazole | Lacks substituents | Lower bioactivity compared to derivatives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine?
- Methodological Answer : Synthesis typically involves a two-step approach:
Cyclization : Acid-catalyzed cyclization (1 M HCl, 120°C, 32–66% yield) forms the carbazole scaffold.
Reductive Amination : NHOAc and NaCNBH in methanol (60°C, 73–94% yield) introduces the amine group. Modifications may include methyl-substituted precursors to incorporate the 6-methyl group. Optimization of reaction time and stoichiometry is critical for yield improvement .
Q. How is the purity and structural integrity of this compound verified?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the amine position and methyl group.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95%).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (MW: 186.25 g/mol) .
Q. What analytical challenges arise in distinguishing positional isomers of tetrahydrocarbazol-amines?
- Methodological Answer :
- Chiral HPLC : Separates 2-amine vs. 3-amine isomers using chiral stationary phases.
- 15N NMR Spectroscopy : Resolves nitrogen environments for definitive assignment.
- Isotopic Labeling : Tracks nitrogen incorporation during synthesis to confirm regiochemistry .
Advanced Research Questions
Q. How do researchers address discrepancies in reported biological activities of carbazole derivatives?
- Methodological Answer :
- Comparative Assays : Use isogenic cell lines to control for genetic variability.
- Orthogonal Binding Assays : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) validate target interactions.
- Structural Validation : X-ray crystallography or 2D NMR prevents misassignment of active compounds .
Q. What computational strategies optimize reaction conditions for synthesizing derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Models steric/electronic effects of the 6-methyl group on transition states.
- Machine Learning : Analyzes historical reaction data to predict optimal solvents (e.g., methanol vs. DMF) and catalysts.
- High-Throughput Screening : Microreactors validate computational predictions under varied conditions .
Q. What methodologies enable structure-activity relationship (SAR) studies on the carbazole core?
- Methodological Answer :
- Parallel Synthesis : Generates analogs with systematic substitutions (e.g., halogens at position 6).
- Biological Profiling : Dose-response curves (IC/EC) across kinase or receptor panels.
- Molecular Docking : Aligns derivatives with crystallographic targets (e.g., serotonin receptors) to identify key interactions .
Q. How do researchers validate target engagement in cellular models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
